molecular formula C6H14O2<br>C6H14O2<br>HO(CH2)6OH B165255 Hexane-1,6-diol CAS No. 629-11-8

Hexane-1,6-diol

Cat. No. B165255
CAS RN: 629-11-8
M. Wt: 118.17 g/mol
InChI Key: XXMIOPMDWAUFGU-UHFFFAOYSA-N
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Description

Hexane-1,6-Diol, also known as 1,6-Hexanediol, is an organic compound with the molecular formula C6H14O2. It is a colorless, water-soluble solid that is commonly used in various industrial applications. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to the terminal carbon atoms of a six-carbon linear chain.

Mechanism of Action

Hexane-1,6-Diol exerts its effects primarily through its hydroxyl groups. These groups can form hydrogen bonds and participate in various chemical reactions. In the context of biomolecular condensates, this compound disrupts weak hydrophobic interactions, leading to the dissolution of liquid condensates .

Safety and Hazards

Hexane-1,6-diol has low toxicity and low flammability, and is generally considered as safe . It is not irritating to skin, but may irritate the respiratory tract or mucous membranes . Dust or vapor of the compound can irritate or damage the eyes .

Biochemical Analysis

Biochemical Properties

1,6-Hexanediol contains hydroxyl groups and undergoes the typical chemical reactions of alcohols such as dehydration, substitution, esterification . It has been reported to interfere with weak hydrophobic protein-protein or protein-RNA interactions that comprise liquid condensates . This property of 1,6-Hexanediol has been used to characterize biomolecular condensates .

Cellular Effects

1,6-Hexanediol has been found to have significant effects on various types of cells and cellular processes. For instance, it has been reported to dissolve biomolecular condensates, which are involved in multiple cellular processes such as transcriptional control, stress response, quality control of proteins, and DNA replication . Long-term exposure to 1,6-Hexanediol can cause aberrant aggregation without affecting cell viability .

Molecular Mechanism

The molecular mechanism of 1,6-Hexanediol involves its interaction with hydroxyl groups. As it contains hydroxyl groups, it undergoes the typical chemical reactions of alcohols such as dehydration, substitution, esterification . Oxidation with pyridinium chlorochromate gives adipaldehyde . Dehydration of 1,6-Hexanediol gives oxepane, 2-methyltetrahydropyran and 2-ethyltetrahydrofuran .

Temporal Effects in Laboratory Settings

The effects of 1,6-Hexanediol change over time in laboratory settings. Short-term exposure to 1.5% 1,6-Hexanediol has been found to dissolve biomolecular condensates, whereas long-term exposure caused aberrant aggregation without affecting cell viability .

Transport and Distribution

Due to its water-soluble nature, it is likely to be distributed throughout the cell and can potentially interact with various cellular components .

Subcellular Localization

Given its water-soluble nature and small size, it is likely to be present throughout the cell, including in the cytoplasm and nucleus .

Preparation Methods

Hexane-1,6-Diol can be synthesized through several methods:

    Hydrogenation of Adipic Acid or Its Esters: This is the most common industrial method.

    Reduction of Adipates with Lithium Aluminium Hydride: This method is typically used in laboratory settings.

Comparison with Similar Compounds

Hexane-1,6-Diol can be compared with other diols such as 2,5-Hexanediol and 1,4-Butanediol:

    2,5-Hexanediol: This compound has hydroxyl groups on the second and fifth carbon atoms.

    1,4-Butanediol: This compound has a shorter carbon chain and hydroxyl groups on the first and fourth carbon atoms.

This compound is unique due to its longer carbon chain and terminal hydroxyl groups, which contribute to its distinct chemical properties and applications.

properties

IUPAC Name

hexane-1,6-diol
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InChI

InChI=1S/C6H14O2/c7-5-3-1-2-4-6-8/h7-8H,1-6H2
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InChI Key

XXMIOPMDWAUFGU-UHFFFAOYSA-N
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Canonical SMILES

C(CCCO)CCO
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Molecular Formula

Record name 1,6-HEXANEDIOL
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Related CAS

31762-63-7, 27236-13-1
Record name Poly(hexamethylene oxide)
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Record name 1,6-Hexanediol, homopolymer
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DSSTOX Substance ID

DTXSID1027265
Record name 1,6-Hexanediol
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Molecular Weight

118.17 g/mol
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Physical Description

Liquid, Other Solid; Other Solid, Colorless or white, hygroscopic solid; [CHEMINFO], COLOURLESS CRYSTALS.
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Boiling Point

208 °C
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Flash Point

101 °C, 102 °C (216 °F) - closed cup
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Solubility

Soluble in water, Soluble in alcohol; sparingly soluble in hot ether., Solubility in water: good
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Density

0.967 g/cu cm at 25 °C, Density: 0.953 g/cm cu at 50 °C, 0.96 g/cm³
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Vapor Density

4.07 (Air = 1), Relative vapor density (air = 1): 4.1
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Vapor Pressure

0.0005 [mmHg], 0.0005 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.007
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Impurities

... Impurities are various diols and epsilon-caprolactone as well as traces of water.
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Color/Form

Crystalline needles

CAS RN

629-11-8, 27236-13-1
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Melting Point

41.5 °C, 42.8 °C
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Synthesis routes and methods I

Procedure details

87 grams (0.5 mol) of toluene diisocyanate and 0.027 g of phenothiazine are placed in a 500 cm3 reactor under a nitrogen atmosphere. The temperature is kept at between 48° and 50° C. and 58 g, that is to say 0.5 mol, of freshly distilled hydroxyethyl acrylate are added in the course of two hours. When the introduction is complete, the mixture is stirred for a further 3 hours at the same temperature and 223 g, that is to say 0.25 mol, of an aliphatic polycarbonate-diol are then added, the latter having a molecular weight of 890 and being obtained by the phosgenation of a mixture of butane-1,4-diol and hexane-1,6-diol in proportions which are such that the resulting polycarbonate is equivalent to a mixture of 50% by weight of a polycarbonate obtained from hexane-1,6-diol by itself and 50% by weight of a polycarbonate obtained from butane-1,4-diol by itself. The reaction is allowed to proceed for 3 hours at 50° C. A few drops of methanol are added in order to neutralise any free isocyanate groups which could have remained.
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
0.027 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aliphatic polycarbonate-diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1,6-Hexanediol is prepared from a carboxylic acid mixture comprising adipic acid, 6-hydroxycaproic acid and small amounts of 1,4-cyclohexanediols which is obtained as a by-product in the oxidation of cyclohexane to cyclohexanone/cyclohexanol by water extraction of the reaction mixture, by esterification of the acids and hydrogenation wherein
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,4-cyclohexanediols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step Two
Name
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexane-1,6-diol
Reactant of Route 2
Hexane-1,6-diol
Reactant of Route 3
Hexane-1,6-diol
Reactant of Route 4
Hexane-1,6-diol
Reactant of Route 5
Hexane-1,6-diol
Reactant of Route 6
Hexane-1,6-diol

Q & A

Q1: What is the molecular formula and molecular weight of hexane-1,6-diol?

A1: this compound has the molecular formula C6H14O2 and a molecular weight of 118.17 g/mol.

Q2: Are there any characteristic spectroscopic features of this compound?

A2: While specific spectroscopic data is not provided in the abstracts, the presence of hydroxyl groups in this compound would lead to characteristic O-H stretching bands in infrared spectroscopy (FTIR) and signals in nuclear magnetic resonance (NMR) spectroscopy. For example, cyanoethylation of this compound using Amberlyst A-21 resin was confirmed by the presence of a CN stretching band at 2248 cm−1 in the FTIR spectrum. []

Q3: How does the rigidity/flexibility of detergents derived from this compound affect their performance in membrane protein studies?

A3: Research on 3,4-bis(hydroxymethyl)this compound-based maltosides (HDMs) demonstrated the importance of a balanced rigidity/flexibility profile for enhanced membrane protein stability. These detergents, synthesized from this compound, showed superior performance compared to DDM and rivaled LMNG, a widely used amphiphile in GPCR structural studies. []

Q4: Can this compound be used to synthesize polymers with shape memory properties?

A4: Yes, shape memory polyurethanes (SMPUs) have been successfully synthesized using this compound as a building block. These SMPUs, incorporating recycled polyvinyl butyral, 4,4′-diphenylmethane diisocyanate, and polypropylene glycol, exhibited tunable shape memory properties based on the hard segment content and deformation magnitude. [, ]

Q5: How can this compound be utilized for the in situ generation of syngas?

A5: this compound serves as an effective substrate for the ex situ generation of syngas (CO and H2) via iridium-catalyzed dehydrogenative decarbonylation. This syngas can then be employed in rhodium-catalyzed hydroformylation of olefins or palladium-catalyzed reductive carbonylation of aryl halides. []

Q6: Can this compound be utilized as a starting material for the synthesis of cyclic ethers?

A6: Yes, this compound undergoes cyclodehydration in the presence of heterogeneous catalysts to yield oxepane. Heteropoly acids, such as H3PW12O40, and metal(IV) phosphates have been demonstrated as effective catalysts for this transformation. [, ]

Q7: Have computational methods been employed to understand the adsorption of this compound in zeolites?

A7: Yes, molecular simulations have been used to investigate the adsorption behavior of this compound and other alkane-α, ω-diols in silicalite-1 (an all-silica zeolite). The simulations, coupled with experimental data, revealed the formation of large hydrogen-bonded clusters of this compound within the zeolite pores. []

Q8: How does the chain length of diols impact their reactivity in lipase-catalyzed polycondensation reactions with diethyl furan-2,5-dicarboxylate?

A8: Studies on the lipase-catalyzed synthesis of semiaromatic copolyesters revealed that longer diols, starting from octane-1,8-diol, exhibited superior reactivity with diethyl furan-2,5-dicarboxylate compared to shorter diols like butane-1,4-diol. This difference in reactivity is attributed to the chain length and its influence on the enzyme-substrate interactions. []

Q9: What is the effect of incorporating cholic acid into hydrogels synthesized from this compound?

A9: Biodegradable hydrogels containing cholic acid were prepared by copolymerizing a cholic acid-modified methacrylate monomer, bearing a this compound spacer, with a poly(lactic acid)-b-poly(ethylene glycol)-b-poly(lactic acid) triblock copolymer. The incorporation of cholic acid resulted in slower degradation rates and enhanced bioactivity compared to hydrogels lacking the cholic acid component. []

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